Deacylgymnemic acid

説明

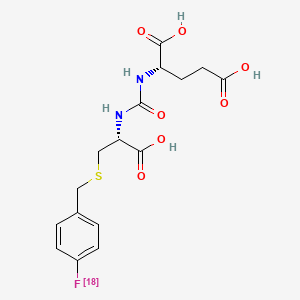

Deacylgymnemic acid, also known as (3β,4α,16β-21β,22α)-16,21,22,23,28-Pentahydroxyolean-12-en-3-yl β-D-glucopyranosiduronic acid or 3-O-β-D-Glucuronopyranosyl gymnemagenin, is a compound with the empirical formula C36H58O12 and a molecular weight of 682.84 .

Molecular Structure Analysis

The molecular structure of Deacylgymnemic acid is characterized by its empirical formula C36H58O12 and a molecular weight of 682.84 . More detailed structural information can be obtained from its SMILES string and InChI key .科学的研究の応用

Pharmaceutical Applications: Antidiabetic Agent

Deacylgymnemic acid, derived from the plant Gymnema sylvestre, has shown promise as an antidiabetic agent . It’s been found to enhance the production of gymnemic acids, which are key components in managing blood sugar levels. This compound could potentially be used as an active pharmaceutical ingredient (API) in the development of modern antidiabetic medications.

Biotechnology: Cell Culture Enhancement

In biotechnological research, deacylgymnemic acid plays a role in the enhancement of cell suspension culture biomass . The application of sodium nitroprusside in cell cultures has been shown to significantly increase the production of deacylgymnemic acid, which can be beneficial for large-scale production of secondary metabolites.

Industrial Scale Production

The compound’s ability to be produced in large quantities through optimized cell culture processes makes it a candidate for industrial-scale production . This could lead to more cost-effective methods of producing deacylgymnemic acid for various uses, including pharmaceuticals and research.

Agricultural Applications: Crop Enhancement

Research suggests that deacylgymnemic acid could be utilized in agriculture to enhance crop production. The elicitation treatment with sodium nitroprusside in Gymnema sylvestre cell cultures could be a strategy for boosting the production of valuable secondary metabolites .

Food Industry: Nutraceuticals

While direct references to the use of deacylgymnemic acid in the food industry are limited, its potential as a nutraceutical ingredient is notable. Given its health-promoting properties, particularly in blood sugar management, it could be incorporated into functional foods or dietary supplements .

Cosmetics: Skin Care Products

The anti-inflammatory and healing properties of deacylgymnemic acid could be leveraged in the cosmetics industry, particularly in skin care products. Its potential benefits for skin health make it a candidate for formulations aimed at treating conditions like eczema or psoriasis .

作用機序

Target of Action

Deacylgymnemic acid is a macrocyclic compound that is primarily used for proteomics research . .

Mode of Action

The mode of action of deacylgymnemic acid is through the stimulation of insulin secretion from the pancreas . It also exerts a similar effect by delaying the glucose absorption in the blood .

Biochemical Pathways

Deacylgymnemic acid has been found to inhibit heme binding to glyceraldehyde-3-phosphate dehydrogenase . This enzyme is a key player in glycolysis, a crucial biochemical pathway for glucose metabolism. By inhibiting this enzyme, deacylgymnemic acid can potentially affect the entire glycolytic pathway and its downstream effects.

Result of Action

The molecular and cellular effects of deacylgymnemic acid’s action primarily revolve around its antidiabetic properties. By stimulating insulin secretion and delaying glucose absorption, deacylgymnemic acid can help regulate blood glucose levels, which is particularly beneficial for individuals with diabetes .

将来の方向性

Research suggests that Deacylgymnemic acid and other bioactive compounds from plants like Gymnema sylvestre could play a significant role in the treatment of diabetes mellitus . Moreover, techniques such as sodium nitroprusside treatment in cell suspension cultures have been shown to enhance the production of Deacylgymnemic acid and other secondary metabolites, suggesting potential for large-scale production .

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,8R,8aR,9S,10S,12aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O12/c1-31(2)13-18-17-7-8-20-32(3)11-10-22(47-30-25(42)23(40)24(41)26(48-30)29(45)46)33(4,15-37)19(32)9-12-34(20,5)35(17,6)14-21(39)36(18,16-38)28(44)27(31)43/h7,18-28,30,37-44H,8-16H2,1-6H3,(H,45,46)/t18-,19?,20?,21-,22?,23+,24+,25-,26+,27-,28-,30-,32+,33?,34-,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUZSZLFZAMZLC-BNLARJOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(C[C@H]([C@@]5([C@@H]4CC([C@@H]([C@H]5O)O)(C)C)CO)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923929 | |

| Record name | 16,21,22,23,28-Pentahydroxyolean-12-en-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deacylgymnemic acid | |

CAS RN |

121686-42-8 | |

| Record name | Deacylgymnemic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121686428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,21,22,23,28-Pentahydroxyolean-12-en-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is Deacylgymnemic acid and where is it found?

A1: Deacylgymnemic acid (DAGA) is a triterpene glycoside primarily isolated from the leaves of Gymnema sylvestre, a plant with a long history of use in traditional medicine for managing diabetes. []

Q2: How does Deacylgymnemic acid exert its anti-diabetic effects?

A2: While the exact mechanisms are still under investigation, research suggests that DAGA and related gymnemic acids may exert anti-diabetic effects through multiple pathways:

- Inhibition of α-Glucosidase and other digestive enzymes: DAGA has been shown to effectively inhibit α-glucosidase, sucrase, maltase, and pancreatic α-amylase in vitro. [] By inhibiting these enzymes, DAGA could potentially slow down the digestion and absorption of carbohydrates, thereby modulating blood glucose levels.

- Stimulation of Insulin Secretion: In vitro studies using mouse pancreatic β-cell lines (MIN6) indicate that DAGA can enhance glucose-stimulated insulin secretion in a dose-dependent manner. [] This suggests a potential role for DAGA in improving pancreatic β-cell function.

- Increased GLUT2 Expression: DAGA has also been shown to enhance the expression of GLUT2, a glucose transporter protein crucial for glucose uptake by pancreatic β-cells. [] Increased GLUT2 expression could contribute to improved glucose homeostasis.

Q3: Are there significant variations in Deacylgymnemic acid content in Gymnema sylvestre plants?

A3: Yes, research has shown that the content of DAGA and other bioactive compounds like gymnemagenin, lupeol, and stigmasterol can vary significantly in Gymnema sylvestre populations across different geographical regions of India. [] This variability highlights the importance of considering geographical origin and growing conditions for optimizing the production of these valuable compounds.

Q4: How is Deacylgymnemic acid typically extracted and quantified?

A4: DAGA is often extracted from Gymnema sylvestre leaves using solvents like ethanol or hot water. [] Quantification of DAGA is commonly achieved using high-performance liquid chromatography (HPLC). [, ] This method allows researchers to accurately determine the concentration of DAGA in plant material or extracts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,6-dichloro-9-carbazolyl)-3-[2-(3H-indol-3-yl)ethylamino]-2-propanol](/img/structure/B1669873.png)

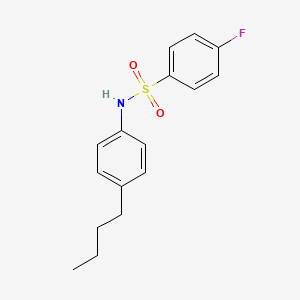

![1-[1,3-Di(carbazol-9-yl)propan-2-yloxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1669874.png)

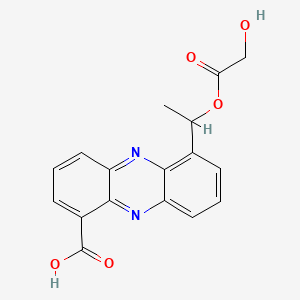

![10-[3-(dimethylamino)-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-3-hydroxy-2-methyl-3,4-dihydro-2H-pyran-6-yl]-2-[3-(3,3-dimethyloxiran-2-yl)-2-methyloxiran-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B1669878.png)

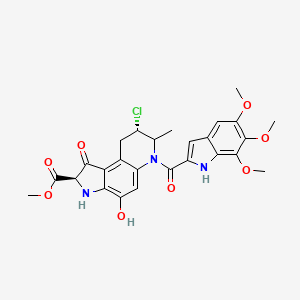

![3-amino-N-(2-bromo-4,6-difluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B1669879.png)

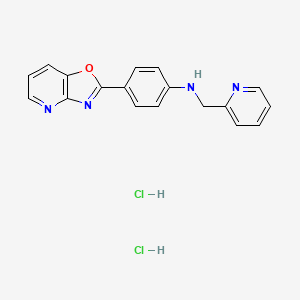

![2-[(4-methylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B1669885.png)

![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B1669886.png)